molecular formula C19H14N2O B8756474 2-(Phenylamino)acridin-9(10H)-one CAS No. 75512-00-4

2-(Phenylamino)acridin-9(10H)-one

Cat. No. B8756474
Key on ui cas rn: 75512-00-4
M. Wt: 286.3 g/mol
InChI Key: USTNFRALPDIXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04258190

Procedure details

Dowtherm® A (100 ml) was brought to reflux in a mechanically stirred flask with a steam-heated condenser and nitrogen atmosphere. A solution of 30 g of a mixture of the methyl and ethyl esters of 2-{4'-[(phenyl)amino]phenyl}aminocyclohexenecarboxylate in 300 ml of Dowtherm® A was added dropwise over 2 hours. Reflux was continued for 1/2 hour after the addition was complete. The reaction was cooled slightly and 1.5 g of 10% palladium on carbon was added. The mixture was refluxed for an additional 6 hours. The mixture was cooled. The precipitate that formed was filtered. The precipitate was washed with petroleum ether. The precipitate was dissolved in 150 ml of warm dimethylformamide (DMF). The DMF solution was filtered and the solid remaining on the funnel was washed with an additional 75 ml of DMF. The combined DMF filtrates were diluted to 2 liters with water. The product precipitated and was collected on a funnel and was washed well with water. Vacuum oven drying at 80° C. for 2 days gave 25 g (96% yield) of 2-(phenyl)amino-9(10H)acridinone.
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl and ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{4'-[(phenyl)amino]phenyl}aminocyclohexenecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH2:20][CH2:19][CH2:18][CH2:17][C:16]=3[C:21]([O-:23])=O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.[Pd]>[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]3[NH:14][C:15]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:21](=[O:23])[C:10]=3[CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
mixture
Quantity
30 g
Type
reactant
Smiles
Name
methyl and ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-{4'-[(phenyl)amino]phenyl}aminocyclohexenecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1=C(CCCC1)C(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a mechanically stirred flask with a steam-heated condenser
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled slightly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an additional 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The precipitate was washed with petroleum ether
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in 150 ml of warm dimethylformamide (DMF)
FILTRATION
Type
FILTRATION
Details
The DMF solution was filtered
WASH
Type
WASH
Details
was washed with an additional 75 ml of DMF
ADDITION
Type
ADDITION
Details
The combined DMF filtrates were diluted to 2 liters with water
CUSTOM
Type
CUSTOM
Details
The product precipitated
CUSTOM
Type
CUSTOM
Details
was collected on a funnel
WASH
Type
WASH
Details
was washed well with water
CUSTOM
Type
CUSTOM
Details
Vacuum oven drying at 80° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=2C(C3=CC=CC=C3NC2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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